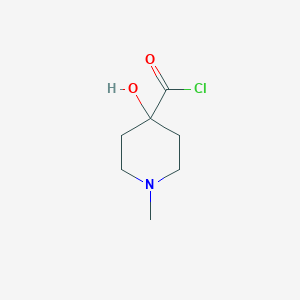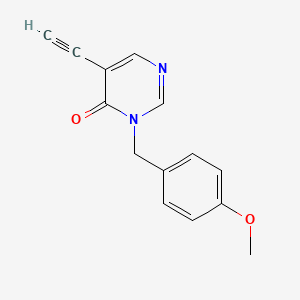
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Starting Materials: Benzyl derivatives and pyrimidinone precursors.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions might yield deoxygenated products.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions but may include hydroxylated, deoxygenated, or substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxybenzyl groups may play crucial roles in binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Known for its antiviral properties.
4-Methoxybenzyl alcohol: Used in organic synthesis.
Pyrimidin-4(3H)-one derivatives: Various derivatives with diverse biological activities.
Uniqueness
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
5-ethynyl-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2/c1-3-12-8-15-10-16(14(12)17)9-11-4-6-13(18-2)7-5-11/h1,4-8,10H,9H2,2H3 |
InChIキー |
YYLXOEKEEKCZLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=NC=C(C2=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
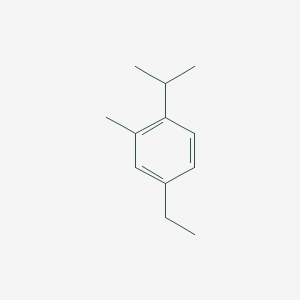


![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

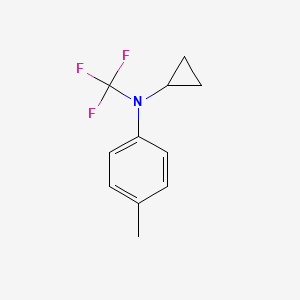
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

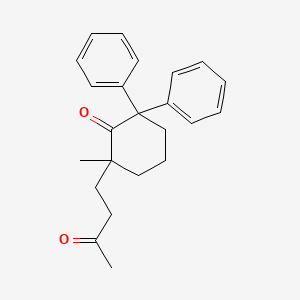
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
